molecular formula C24H19FN2O B13871801 6-(4-(benzyloxy)-3-fluorophenyl)-N-phenylpyridin-3-amine

6-(4-(benzyloxy)-3-fluorophenyl)-N-phenylpyridin-3-amine

Cat. No.: B13871801
M. Wt: 370.4 g/mol
InChI Key: BTAHMJFJZUKPJQ-UHFFFAOYSA-N
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Description

6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a phenylmethoxy group and a fluoro group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the fluoro or phenylmethoxy groups with other functional groups .

Scientific Research Applications

6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules.

    Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

    Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine involves its interaction with specific molecular targets. The compound is known to modulate protein kinase enzymatic activity, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis . By inhibiting or activating these kinases, the compound can influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity and interaction profiles, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C24H19FN2O

Molecular Weight

370.4 g/mol

IUPAC Name

6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine

InChI

InChI=1S/C24H19FN2O/c25-22-15-19(11-14-24(22)28-17-18-7-3-1-4-8-18)23-13-12-21(16-26-23)27-20-9-5-2-6-10-20/h1-16,27H,17H2

InChI Key

BTAHMJFJZUKPJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NC=C(C=C3)NC4=CC=CC=C4)F

Origin of Product

United States

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